molecular formula C12H16BClO3 B1426049 2-Chloro-6-hydroxyphenylboronic acid pinacol ester CAS No. 1451391-17-5

2-Chloro-6-hydroxyphenylboronic acid pinacol ester

Cat. No. B1426049
M. Wt: 254.52 g/mol
InChI Key: BSFCYZUEPAANES-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Pinacol boronic esters are used in various synthesis processes. For instance, they are involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester can be found on databases like PubChem . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. They are used in the Suzuki–Miyaura coupling to connect organic building blocks for the total synthesis of complex molecules . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester can be found in databases like PubChem . For example, 2-Hydroxyphenylboronic acid pinacol ester has a refractive index of n20/D 1.506 (lit.), a boiling point of 282 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry .
  • Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters, including 2-Chloro-6-hydroxyphenylboronic acid pinacol ester. The process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved using a radical approach .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Hydrolysis of Phenylboronic Pinacol Esters

  • Scientific Field : Biochemistry .
  • Application Summary : This study focuses on the hydrolysis of phenylboronic pinacol esters, including 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, at physiological pH .
  • Methods of Application : The kinetics of hydrolysis is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction .
  • Results or Outcomes : The reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation of Sulfinamide Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Application Summary : Phenylboronic acid pinacol ester can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Treatment of Periodontitis

  • Scientific Field : Biomedical Research .
  • Application Summary : The application of HA@CUR NPs as ROS-responsive multifunctional nanoparticles in the treatment of periodontitis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Processes

  • Scientific Field : Organic Chemistry .
  • Application Summary : Phenylboronic acid pinacol ester can be used in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Treatment of Periodontitis

  • Scientific Field : Biomedical Research .
  • Application Summary : The application of HA@CUR NPs as ROS-responsive multifunctional nanoparticles in the treatment of periodontitis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. For example, the safety data sheet for a similar compound, Nitrophenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCYZUEPAANES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167346
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxyphenylboronic acid pinacol ester

CAS RN

1451391-17-5
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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